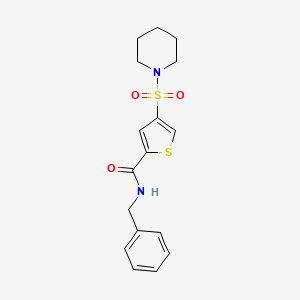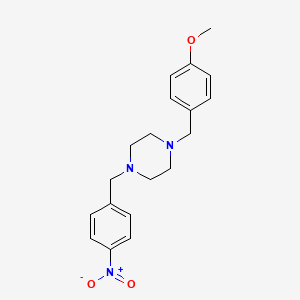
1-(4-methoxybenzyl)-4-(4-nitrobenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related piperazine compounds often involves multi-step chemical reactions, including alkylation, reduction, and functional group transformations. While specific details on the synthesis of 1-(4-methoxybenzyl)-4-(4-nitrobenzyl)piperazine are not directly available, studies on similar compounds provide insights. For instance, the synthesis of 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines showcases the intricate steps required to introduce both the methoxybenzyl and nitrobenzyl groups onto the piperazine backbone (Mokrov et al., 2019).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including those with methoxybenzyl and nitrobenzyl substituents, is crucial for their chemical behavior and interactions. Studies on similar compounds, such as 1,4-piperazine-2,5-diones derived from amino acids, reveal how substituents influence the overall molecular conformation and potential intermolecular interactions (Ntirampebura et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving 1-(4-methoxybenzyl)-4-(4-nitrobenzyl)piperazine likely depend on the reactive groups present. For example, the methoxy and nitro substituents can undergo various chemical reactions, such as nucleophilic substitution or reduction. The presence of the piperazine ring also introduces the potential for reactions involving the nitrogen atoms, such as acylation or alkylation.
Physical Properties Analysis
The physical properties of piperazine derivatives can vary significantly depending on their substituents. Factors such as solubility, melting point, and crystallinity are influenced by the molecular structure. For compounds like 1,4-bis(4-nitrosophenyl)piperazine, the arrangement of substituents and the overall molecular geometry play a crucial role in determining these properties (Wirth et al., 2012).
Chemical Properties Analysis
The chemical properties of 1-(4-methoxybenzyl)-4-(4-nitrobenzyl)piperazine, such as reactivity and stability, are dictated by the functional groups present. The methoxy group may confer increased electron density to the benzene ring, affecting its reactivity patterns. Conversely, the nitro group is an electron-withdrawing group, which could impact the electrophilic substitution reactions of the benzene ring. Studies on the oxidative removal of similar groups provide insights into the reactivity and stability of these compounds (Yamaura et al., 1985).
Aplicaciones Científicas De Investigación
Oxidative Removal in Piperazinediones
- The N-(4-methoxybenzyl) group on 2,5-piperazinediones can be removed using cerium(IV) diammonium nitrate under mild conditions. This removal is useful in the synthesis of model compounds with various functional groups (Yamaura et al., 1985).
Synthesis and Cardiotropic Activity
- New 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines were synthesized, demonstrating significant antiarrhythmic activity in various models. This synthesis is crucial for developing potential treatments for arrhythmias (Mokrov et al., 2019).
HIV-1 Reverse Transcriptase Inhibition
- Analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine were synthesized and evaluated for inhibiting HIV-1 reverse transcriptase. This research is vital for developing new classes of non-nucleoside HIV-1 reverse transcriptase inhibitors (Romero et al., 1994).
Antimicrobial Activities
- Certain 1,2,4-Triazole derivatives, including 1-(4-methoxybenzyl)piperazine, were synthesized and exhibited antimicrobial activities. This synthesis is significant for creating new antimicrobial agents (Bektaş et al., 2010).
Affinity for Dopamine D2 Receptor
- Substituted piperidines and (2-methoxyphenyl)piperazines, including 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine, were synthesized and evaluated for their affinity for the dopamine D2 receptor. This research aids in understanding the structure-activity relationship for dopamine receptor ligands (Penjišević et al., 2016).
Human Melanocortin-4 Receptor Antagonists
- Piperazinebenzylamines with N-(1-methoxy-2-propyl) side chains were found to be potent antagonists of the human melanocortin-4 receptor. This research is significant for developing treatments for obesity and related metabolic disorders (Pontillo et al., 2005).
Mannich Bases with Piperazines
- New Mannich bases with piperazines were synthesized and evaluated for cytotoxic/anticancer and carbonic anhydrase inhibitory effects. These compounds can lead to new therapeutic agents (Gul et al., 2019).
Propiedades
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-25-19-8-4-17(5-9-19)15-21-12-10-20(11-13-21)14-16-2-6-18(7-3-16)22(23)24/h2-9H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHDOLGYCOVGAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

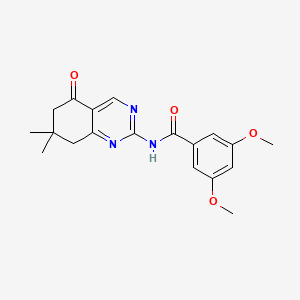
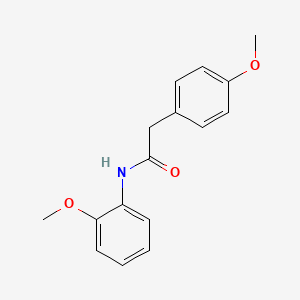
![2-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzonitrile](/img/structure/B5513799.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,2-dimethylpropanamide](/img/structure/B5513801.png)

![4-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-1-(1H-indazol-6-yl)-2-piperazinone](/img/structure/B5513815.png)
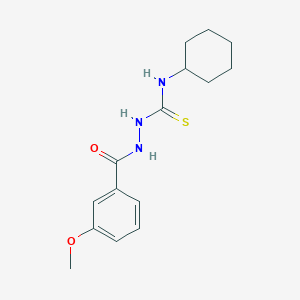
![4-{[4-(6-methyl-3-pyridazinyl)-1-piperazinyl]carbonyl}benzenesulfonamide](/img/structure/B5513824.png)
![2-(1,3-benzothiazol-2-ylthio)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5513832.png)
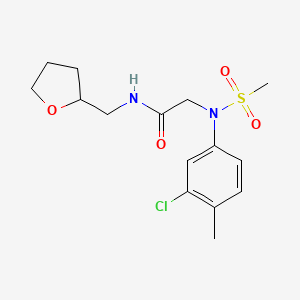
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B5513848.png)
![7-[(8-fluoro-4-hydroxyquinolin-2-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5513850.png)
